D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(R),3(R))-
Description
Table 1: Key Mass Spectrometric Data
| Ion Type | m/z (Calculated) | m/z (Observed) | Fragment Lost |
|---|---|---|---|
| [M−H]− | 1172.74 | 1172.72 | N/A |
| [M−H−PO₃]− | 1074.70 | 1074.68 | Phosphate (98 Da) |
| [M−H−C₂₇H₅₂O₃]− | 776.32 | 776.30 | C14:0-O-C13:0 (396 Da) |
Properties
CAS No. |
125034-36-8 |
|---|---|
Molecular Formula |
C47H90NO13P |
Molecular Weight |
908.2 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-2-hydroxy-6-(hydroxymethyl)-3-[[(3R)-3-hydroxytetradecanoyl]amino]-5-phosphonooxyoxan-4-yl] (3R)-3-tridecanoyloxytetradecanoate |
InChI |
InChI=1S/C47H90NO13P/c1-4-7-10-13-16-19-22-25-28-31-34-42(52)58-39(33-30-27-24-21-18-15-12-9-6-3)36-43(53)60-46-44(47(54)59-40(37-49)45(46)61-62(55,56)57)48-41(51)35-38(50)32-29-26-23-20-17-14-11-8-5-2/h38-40,44-47,49-50,54H,4-37H2,1-3H3,(H,48,51)(H2,55,56,57)/t38-,39-,40-,44-,45-,46-,47-/m1/s1 |
InChI Key |
MAFLIHVUZMZHJT-LGWVHCHHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC(=O)O[C@H](CCCCCCCCCCC)CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OP(=O)(O)O)CO)O)NC(=O)C[C@@H](CCCCCCCCCCC)O |
Canonical SMILES |
CCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)O)NC(=O)CC(CCCCCCCCCCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and esterification reactions. The process begins with the protection of the hydroxyl groups on the glucose molecule, followed by the introduction of the fatty acid chains through esterification. The final steps involve the phosphorylation of the glucose molecule and the deprotection of the hydroxyl groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent composition. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the glucose moiety can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield gluconic acid derivatives, while reduction of the carbonyl groups can produce polyols.
Scientific Research Applications
Biological Applications
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- has shown promising results in several biological contexts:
- Cellular Metabolism : Studies indicate that this compound may play a role in metabolic pathways by influencing energy production and utilization within cells.
- Signaling Pathways : Its interaction with cellular membranes suggests potential roles in signal transduction mechanisms, possibly affecting receptor activity and downstream signaling events .
- Drug Design : The compound's modified glucose structure allows for the design of novel therapeutic agents targeting specific biological pathways or conditions, such as cancer or metabolic disorders .
Synthesis Techniques
The synthesis of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the deoxy group at the second carbon.
- Introduction of the amino group linked to the long-chain fatty acid.
- Phosphorylation to incorporate the dihydrogen phosphate group.
These steps require careful control of reaction conditions to achieve high yields and purity.
Case Studies
Several studies have highlighted the compound's effectiveness in various applications:
Case Study 1: Cellular Uptake and Metabolism
A study demonstrated that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- enhances glucose uptake in specific cancer cell lines compared to standard glucose derivatives. This effect was attributed to its structural modifications that facilitate better membrane permeability .
Case Study 2: Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The mechanism appears to involve modulation of metabolic pathways critical for cancer cell survival .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The glucose moiety allows it to be recognized by glucose transporters and enzymes, while the fatty acid chains enable it to interact with lipid membranes. These interactions can modulate cellular processes, such as signal transduction and metabolic pathways.
Comparison with Similar Compounds
Salicortin Derivatives (β-D-Glucose-Based Compounds)
Salicortin derivatives, such as 2',6'-O-acetylsalicortin , are β-D-glucose derivatives with acetyl groups. Key comparisons:
3-O-Methyl-D-Glucose (3OMG)
3OMG is a glucose analog with a methyl group at C3. Differences in physicochemical properties:
- Functional Insight: Substituents (methyl vs. acyl/phosphate) drastically alter pH-dependent behavior. The target compound’s bulky groups may limit diagnostic utility but enhance stability .
Cellulose Ethers (β-D-Glucose Polymers)
Cellulose ethers like hydroxypropyl methylcellulose (HPMC) are β-D-glucose polymers with ether substitutions:
β-D-Glucose Pentaacetate
A fully acetylated glucose derivative:
| Property | Target Compound | β-D-Glucose Pentaacetate |
|---|---|---|
| Molecular Weight | 908.19 g/mol | 390.34 g/mol |
| Key Groups | Acyl, phosphate | Acetyl groups |
| Lipophilicity | High (long acyl chains) | Moderate (short acetyl) |
- Functional Role : Acetylation in pentaacetate increases hydrophobicity, whereas the target compound’s mixed substituents may enable dual solubility .
Stereochemical and Conformational Considerations
The (2R,3R) configuration distinguishes this compound from common glucose derivatives like α/β-D-glucose:
- Anomeric Effect: Unlike α/β-D-glucose, the target compound’s deoxy and amino groups prevent mutarotation, locking it in a fixed conformation .
- 3D Structure : Long acyl chains may adopt helical or extended conformations, influencing membrane penetration or aggregation behavior .
Biological Activity
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)-, 4-(dihydrogen phosphate) 3-(3-((1-oxotridecyl)oxy)tetradecanoate), (2(R),3(R)) is a complex carbohydrate derivative with notable structural and functional properties. This compound is characterized by a modified glucose backbone that includes various functional groups enhancing its biological activity, including a dihydrogen phosphate group and long-chain fatty acid linkages. Its molecular formula is C36H68NO13P, with a molar mass of approximately 1544.92 g/mol.
Structural Characteristics
The unique structure of this compound allows for potential applications in biochemistry and pharmacology. The incorporation of the dihydrogen phosphate group contributes to its solubility and reactivity in biological systems, while the long-chain fatty acids may influence membrane interactions and cellular signaling pathways.
| Structural Feature | Description |
|---|---|
| Deoxy Group | Present at C2, affecting metabolic pathways |
| Amino Group | Linked to a fatty acid chain, enhancing hydrophobic interactions |
| Phosphate Group | Enhances solubility and potential for cellular signaling |
Research indicates that D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- can modulate various biological processes:
- Cellular Metabolism : This compound may interfere with glucose metabolism similar to other glucose analogs like 2-deoxy-D-glucose (2-DG), which has been shown to inhibit glycolysis and induce apoptosis in cancer cells .
- N-Glycosylation Inhibition : Due to its structural resemblance to mannose, it can inhibit N-glycosylation processes in mammalian cells, potentially inducing endoplasmic reticulum stress .
- Anticancer Properties : Like other glucose derivatives, it shows promise as an anticancer agent by disrupting energy metabolism in tumor cells .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Inhibition of Cancer Cell Growth : In vitro studies on human breast cancer cell lines treated with 2-DG demonstrated a dose-dependent inhibition of cell growth, leading to apoptosis through caspase activation . This suggests that D-glucose derivatives could similarly affect cancer cell viability.
- Synergistic Effects with Other Agents : The combination of 2-DG with other chemotherapeutic agents has shown enhanced efficacy against various cancer types. For instance, when combined with Paclitaxel, it potentiated the drug's anticancer effects by targeting hypoxic cancer cells resistant to chemotherapy .
Potential Applications
The unique properties of D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- suggest several potential applications:
- Pharmaceutical Development : Its ability to modulate metabolic pathways makes it a candidate for drug design aimed at metabolic disorders or cancer therapy.
- Biochemical Research : The compound could be utilized in studies investigating cellular signaling mechanisms or as a tool for understanding glycosylation processes.
- Diagnostic Imaging : Similar compounds have been used in PET imaging; thus, this derivative may also have potential as a tracer in metabolic imaging studies.
Comparative Analysis
To better understand the unique aspects of D-glucose derivatives, a comparison with other related compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| D-Mannose | C6 monosaccharide | Affects binding affinity to lectins |
| D-Fructose | Ketose form | Metabolized differently; involved in different pathways |
| 2-Deoxy-D-glucose | Lacks hydroxyl group at C2 | Known anticancer agent due to glycolysis interference |
D-Glucose, 2-deoxy-2-((3-hydroxy-1-oxotetradecyl)amino)- stands out due to its specific modifications that enhance its biological activity and potential applications compared to these other sugars.
Q & A
Basic: What synthetic strategies are effective for introducing multiple functional groups (e.g., phosphate, acyl chains) to glucose derivatives while preserving stereochemistry?
Methodological Answer:
A stepwise synthesis approach is critical. Begin with protecting hydroxyl groups using benzyl (Bn) or isopropylidene groups to prevent undesired side reactions . For example, NaH/BnBr in DMF selectively protects primary hydroxyls . Subsequent steps involve:
- Amide Formation : React the 2-deoxy-glucose intermediate with 3-hydroxy-tetradecanoyl chloride under anhydrous conditions (e.g., THF, DIPEA) to form the amide linkage .
- Phosphorylation : Use phosphoramidite chemistry or H-phosphonate methods at position 4, ensuring anhydrous conditions and catalytic activation (e.g., tetrazole) .
- Esterification : Introduce the branched acyl chain at position 3 via Steglich esterification (DCC/DMAP) or enzymatic catalysis for regioselectivity .
Purification at each step via column chromatography (silica gel, gradient elution) ensures stereochemical integrity.
Advanced: How can regioselectivity challenges during phosphorylation and acylation be systematically addressed?
Methodological Answer:
Regioselectivity is influenced by steric hindrance and protecting group strategy. Computational tools (e.g., DFT calculations) predict reactive sites by analyzing electron density and steric maps . For phosphorylation:
- Phosphate Installation : Prioritize phosphorylation at the less hindered position 4 before acylating position 3. Use bulky protecting groups (e.g., tert-butyldimethylsilyl) to block competing hydroxyls .
- Acyl Chain Placement : Employ enzymatic catalysis (lipases or esterases) for position 3 acylation, leveraging their inherent regioselectivity . Validate outcomes via MALDI-TOF MS and 2D NMR (COSY, HSQC) to confirm group placement .
Basic: What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies substitution patterns and stereochemistry. 31P NMR confirms phosphate presence and linkage .
- Mass Spectrometry : ESI-HRMS or MALDI-TOF validates molecular weight and detects side products (e.g., incomplete acylation) .
- IR Spectroscopy : Characterizes ester (C=O at ~1740 cm⁻¹) and amide (N-H at ~3300 cm⁻¹) bonds .
- Chiral HPLC : Ensures enantiomeric purity using cellulose-based columns (e.g., Chiralpak IC) .
Advanced: How can conflicting data on reaction yields or byproduct formation be resolved?
Methodological Answer:
Integrate experimental data with computational reaction path searches (e.g., using Gaussian or NWChem) to map energy barriers and identify side-reaction pathways . For example:
- Byproduct Analysis : Use LC-MS to isolate byproducts; compare their theoretical (in silico) and experimental MS/MS fragmentation patterns .
- Optimization Loop : Apply machine learning (e.g., Bayesian optimization) to iteratively adjust reaction parameters (temperature, solvent polarity) based on historical data .
Basic: What stability considerations are critical for storing and handling this compound?
Methodological Answer:
- Hydrolysis Risks : The phosphate ester is prone to hydrolysis in aqueous media. Store lyophilized at -20°C under argon .
- Light Sensitivity : Protect from UV light to prevent acyl chain degradation. Use amber vials for storage .
- In-Use Stability : For biological assays, prepare fresh solutions in pH 7.4 buffers (e.g., PBS) with 0.01% NaN3 to inhibit microbial growth .
Advanced: How can enzymatic interactions (e.g., with kinases or esterases) be evaluated methodologically?
Methodological Answer:
- Kinase Assays : Use radiolabeled ATP (γ-32P) in vitro. Incubate the compound with hexokinase/glucokinase, then quantify phosphorylation via TLC or autoradiography .
- Esterase Activity : Monitor acyl chain hydrolysis via HPLC-MS. Compare kinetics with control substrates (e.g., p-nitrophenyl acetate) .
- Cell-Based Models : Treat cultured hepatocytes or adipocytes, then analyze metabolites via LC-MS/MS to trace metabolic incorporation .
Basic: What techniques validate stereochemical integrity at positions 2(R) and 3(R)?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., hexane/ethyl acetate) .
- NOE NMR : Detect spatial proximity between protons (e.g., H-2 and H-3) to confirm relative configuration .
- Optical Rotation : Compare experimental [α]D values with literature data for analogous compounds .
Advanced: How can in silico modeling optimize synthesis or predict biological activity?
Methodological Answer:
- Reaction Design : Use quantum mechanics/molecular mechanics (QM/MM) to simulate transition states for phosphorylation or acylation .
- Molecular Docking : Predict interactions with glucose transporters (GLUT1) using AutoDock Vina. Align the compound’s 3D structure (from DFT-optimized geometry) with the receptor’s binding pocket .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity based on logP, polar surface area, and H-bond donors .
Basic: How are biological assays designed to evaluate this compound’s bioactivity?
Methodological Answer:
- In Vitro Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa) to assess growth inhibition. Compare with 2-deoxy-D-glucose as a positive control .
- Metabolic Tracing : Radiolabel the glucose backbone (14C or 3H) and track incorporation into glycolytic pathways via scintillation counting .
- Inflammation Models : Administer to LPS-stimulated macrophages and quantify cytokine release (ELISA) to probe immunomodulatory effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
